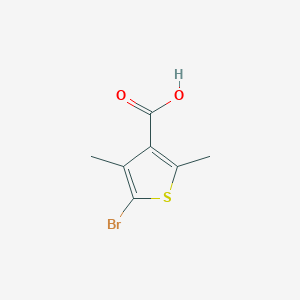

5-Bromo-2,4-dimethylthiophene-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-3-5(7(9)10)4(2)11-6(3)8/h1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISRVMJLLUHBAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201243673 | |

| Record name | 5-Bromo-2,4-dimethyl-3-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503308-97-2 | |

| Record name | 5-Bromo-2,4-dimethyl-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503308-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,4-dimethyl-3-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-Bromo-2,4-dimethylthiophene-3-carboxylic acid typically involves the bromination of 2,4-dimethylthiophene followed by carboxylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 5-position of the thiophene ring. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often employ optimized reaction conditions and catalysts to enhance efficiency and reduce costs.

Chemical Reactions Analysis

5-Bromo-2,4-dimethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and palladium catalysts.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an organometallic reagent can yield a variety of functionalized thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have focused on the antiviral properties of thiophene derivatives, including 5-bromo-2,4-dimethylthiophene-3-carboxylic acid. Research indicates that compounds with thiophene moieties exhibit significant inhibitory effects against viruses such as H5N1 influenza. The structure-activity relationship (SAR) studies suggest that modifications in the thiophene ring can enhance antiviral potency. For instance, the introduction of specific substituents on the thiophene ring has been shown to improve efficacy against viral infections, making these compounds potential candidates for drug development against influenza viruses .

Inhibition of Enzymatic Activity

Thiophene derivatives have also been explored as inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. In a study involving pyrazole-based inhibitors, modifications to the thiophene structure were found to enhance cellular potency against cancer cell lines such as MiaPaCa-2 and A673. The presence of a 5-bromo substituent was noted to influence binding affinity and enzyme inhibition, highlighting the potential of this compound in cancer therapeutics .

Materials Science Applications

Organic Electronics

this compound is being investigated for its applications in organic electronics. Its ability to form stable thin films and its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of bromine into the thiophene ring enhances charge transport properties, which is crucial for the performance of electronic devices .

Polymer Synthesis

The compound serves as a building block for synthesizing conjugated polymers. These polymers are essential in various applications, including sensors and bioelectronics. The functionalization of thiophenes allows for tuning the optical and electronic properties of the resulting polymers, making them versatile materials for advanced applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include bromination and carboxylation reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For instance, NMR data reveal distinct chemical shifts corresponding to the bromine and methyl groups on the thiophene ring, providing insight into the compound's molecular environment .

Case Studies

-

Antiviral Compound Development

- A study aimed at developing novel antiviral agents highlighted how modifying thiophene derivatives could lead to compounds with improved activity against H5N1. The investigation included various substitutions on the thiophene ring, demonstrating that compounds similar to this compound exhibited promising antiviral effects with lower cytotoxicity .

- Cancer Therapeutics

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethylthiophene-3-carboxylic acid depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The exact pathways involved may vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional attributes of 5-bromo-2,4-dimethylthiophene-3-carboxylic acid and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₇H₇BrO₂S | 235.10 | Br (C5), 2,4-diMe, COOH | Thiophene, COOH |

| 5-Bromo-4-methoxythiophene-3-carboxylic acid | C₆H₅BrO₃S | 237.07 | Br (C5), 4-OMe, COOH | Thiophene, COOH, OMe |

| 4-Bromo-3-methyl-2-thiophenecarboxylic acid | C₆H₅BrO₂S | 235.10 | Br (C4), 3-Me, COOH | Thiophene, COOH |

| 5-Bromo-2,4-difluorobenzoic acid | C₇H₃BrF₂O₂ | 247.00 | Br (C5), 2,4-diF, COOH | Benzoic acid, F |

| 5-Bromothiophene-3-carboxylic acid | C₅H₃BrO₂S | 207.05 | Br (C5), COOH | Thiophene, COOH |

Physical Properties and Commercial Availability

- This compound: No melting point (mp) reported in available literature. Priced at approximately JPY 40,300 per gram (97% purity) .

- 5-Bromo-4-methoxythiophene-3-carboxylic acid : mp 155–156°C; available at 97% purity .

- 5-Bromo-2,4-difluorobenzoic acid : High-purity (93–99%) synthesis via bromination of 2,4-difluorobenzonitrile .

Biological Activity

5-Bromo-2,4-dimethylthiophene-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antibacterial properties, cytotoxicity, and possible mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its thiophene ring structure with bromine and methyl substituents. The presence of these functional groups may influence its interaction with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of thiophene derivatives, including this compound. The compound has been tested against various bacterial strains using the agar diffusion method.

Table 1: Antibacterial Activity Against Selected Bacterial Strains

| Compound | S. aureus (MIC μg/mL) | E. coli (MIC μg/mL) | B. subtilis (MIC μg/mL) | P. aeruginosa (MIC μg/mL) | MRSA (MIC μg/mL) |

|---|---|---|---|---|---|

| This compound | 64 | 128 | >256 | >256 | >256 |

| Ampicillin | 16 | 32 | 64 | 32 | 16 |

| Gentamicin | 8 | 16 | 32 | 8 | 8 |

The compound demonstrated significant antibacterial activity against Staphylococcus aureus and moderate activity against Escherichia coli, while showing weak inhibition against Bacillus subtilis, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity Studies

Cytotoxicity assessments were performed using mouse macrophage cell lines (RAW 264.7). The results indicated that the compound exhibited low cytotoxicity with IC50 values comparable to standard antibiotics.

Table 2: Cytotoxicity Results

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 98.2 |

| Ampicillin | 100 |

| Gentamicin | 90 |

These findings suggest that while the compound is effective against certain bacterial strains, it maintains a good safety profile for further development as an antibacterial agent .

The mechanism by which this compound exerts its antibacterial effects likely involves interactions with specific molecular targets within bacterial cells. The brominated thiophene structure may facilitate binding to enzymes or receptors critical for bacterial survival, inhibiting their function .

Case Studies and Applications

In various studies focusing on thiophene derivatives, researchers have explored their potential as multitarget directed ligands (MTDLs). For instance, compounds similar to this compound have shown promise in neuroprotective applications and as antioxidants . This broadens the scope for potential therapeutic uses beyond antibacterial applications.

Q & A

Q. What are the key synthetic methodologies for preparing 5-Bromo-2,4-dimethylthiophene-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves bromination and carboxylation of pre-functionalized thiophene derivatives. A common approach uses brominating agents like N-bromosuccinimide (NBS) or elemental bromine under controlled conditions (e.g., low temperature in acetic acid or dichloromethane). For example, bromination at the 5-position of a dimethylthiophene precursor followed by carboxylation at the 3-position via lithiation and CO₂ quenching is a validated route. Optimization of solvent polarity, temperature (−10°C to 25°C), and stoichiometry (1.1–1.5 eq bromine) is critical to minimize di-bromination by-products and achieve yields >70% .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to identify substituent positions (e.g., methyl groups at C2/C4, bromine at C5, carboxylic acid at C3).

- Mass spectrometry (HRMS) : To verify molecular formula (C₇H₇BrO₂S) and isotopic patterns.

- X-ray crystallography (if crystalline): Resolves bond angles and confirms regioselectivity.

- FT-IR : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹). Discrepancies in spectral data should prompt re-evaluation of purification steps .

Q. What are the primary chemical reactions this compound undergoes, and which functional groups drive reactivity?

The carboxylic acid group enables esterification, amidation, or decarboxylation, while the bromine atom facilitates cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For instance:

- Esterification : React with SOCl₂ to form acyl chloride, then treat with alcohols.

- Buchwald-Hartwig amination : Replace Br with amines using Pd catalysts. Competing reactions (e.g., dehydrohalogenation) may occur if harsh bases (e.g., NaOH) are used, necessitating pH control .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during bromination of dimethylthiophene precursors?

Discrepancies in bromine positioning (e.g., C5 vs. C3) often stem from solvent polarity and directing effects. Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-rich positions (C5), while steric hindrance from methyl groups may divert bromination. Computational DFT studies (e.g., Fukui indices) can predict reactive sites. Experimentally, use directing groups (e.g., methoxy) or low-temperature kinetic control to suppress undesired pathways .

Q. What strategies optimize the compound’s solubility for biological assays without compromising reactivity?

Poor aqueous solubility (due to hydrophobic methyl groups) can be mitigated via:

- Salt formation : Neutralize carboxylic acid with Na⁺/K⁺ for improved hydrophilicity.

- Prodrug design : Convert acid to ester (e.g., ethyl ester) for cell permeability, with enzymatic cleavage in vivo.

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<10% v/v) to avoid precipitation. Monitor stability via HPLC to ensure no degradation during solubilization .

Q. How does the electronic interplay between substituents influence this compound’s reactivity in cross-coupling reactions?

The electron-withdrawing carboxylic acid group deactivates the thiophene ring, reducing Br’s leaving-group ability. Methyl groups (electron-donating) at C2/C4 counterbalance this effect, enhancing Br’s electrophilicity. For Pd-catalyzed couplings, use “soft” ligands (e.g., SPhos) to stabilize intermediates. Comparative studies with analogs (e.g., 5-Bromo-3-methylthiophene-2-carboxylic acid) show lower yields due to reduced steric protection of Br .

Data Contradiction & Methodological Challenges

Q. How to address conflicting reports on the compound’s stability under basic conditions?

Some studies report decomposition via decarboxylation at pH >10, while others observe stability. This discrepancy arises from counterion effects (e.g., Na⁺ vs. Li⁺) and temperature. To validate:

- Conduct kinetic studies (TGA/DSC) under varying pH (8–12) and track CO₂ evolution.

- Use O-labeled carboxylic acid to trace decarboxylation pathways.

- Replace aqueous bases with organic bases (e.g., DBU) in anhydrous solvents .

Q. Why do computational models and experimental data diverge in predicting this compound’s pKa?

DFT calculations often underestimate solvation effects for the carboxylic acid group. Improve accuracy by:

- Including explicit solvent molecules (e.g., water) in the computational model.

- Validating with potentiometric titration in mixed solvents (e.g., water/dioxane). Reported experimental pKa values range from 2.8–3.2, while initial DFT models may predict ~2.5 .

Comparative Reactivity & Applications

Q. How does this compound compare to analogous brominated thiophenes in materials science applications?

| Compound | Substituents | Conductivity (S/cm) | Thermal Stability (°C) |

|---|---|---|---|

| This compound | Br, 2xCH₃, COOH | 1.2 × 10⁻³ | 220 |

| 4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid | Br, OCH₃, CH₃, COOH | 3.5 × 10⁻⁴ | 190 |

| The dimethyl groups enhance steric protection, improving thermal stability for OLED applications. However, methoxy analogs show better solubility for solution processing . |

Q. What role does this compound play in synthesizing bioactive thiophene derivatives?

It serves as a precursor for kinase inhibitors and antimicrobial agents. For example:

- Anticancer analogs : Coupling with arylboronic acids yields compounds with IC₅₀ <1 µM against breast cancer cell lines (MCF-7).

- Antibacterial hybrids : Amidation with β-lactam moieties enhances Gram-positive activity (MIC 4 µg/mL).

Mechanistic studies suggest thiophene’s sulfur atom participates in H-bonding with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.